Norflunitrazepam chemical structure and properties
Norflunitrazepam chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norflunitrazepam, also known by its synonyms Desmethylflunitrazepam and Fonazepam, is a benzodiazepine derivative and the primary active metabolite of flunitrazepam.[1][2] As a member of the 1,4-benzodiazepine class, it exerts its pharmacological effects by modulating the gamma-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacology of norflunitrazepam, intended for a scientific audience.
Chemical Structure and Properties
Norflunitrazepam is structurally characterized by a benzodiazepine core with a fluorine-substituted phenyl ring at the 5-position and a nitro group at the 7-position. Unlike its parent compound, flunitrazepam, it lacks the methyl group at the N-1 position of the benzodiazepine ring.
Table 1: Chemical Identifiers of Norflunitrazepam
| Identifier | Value |
| IUPAC Name | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[3] |
| CAS Number | 2558-30-7[4][5] |
| Molecular Formula | C₁₅H₁₀FN₃O₃[4][5] |
| SMILES | C1C(=O)NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C3=CC=CC=C3F[5] |
| InChI Key | KNGIGRDYBQPXKQ-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties of Norflunitrazepam
| Property | Value | Source |
| Molecular Weight | 299.26 g/mol | [4][5] |
| Boiling Point | 497.6 °C at 760 mmHg | [4] |
| Density | 1.47 g/cm³ | [4] |
| Flash Point | 254.8 °C | [4] |
Pharmacology
The primary mechanism of action of norflunitrazepam, like other benzodiazepines, involves its interaction with the GABAA receptor. It binds to a specific allosteric site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.
Pharmacodynamics
Norflunitrazepam is a potent positive allosteric modulator of the GABAA receptor, with a reported IC₅₀ value of 1.499 nM.[1][2] This high affinity contributes to its significant sedative, anxiolytic, and muscle relaxant properties.
Pharmacokinetics
Norflunitrazepam is the major active metabolite of flunitrazepam, formed via N-demethylation in the liver.[6] The metabolism of flunitrazepam is primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2C19.[6] Norflunitrazepam itself undergoes further metabolism, including hydroxylation to form 3-OH-norflunitrazepam (nifoxipam).[6] The elimination of norflunitrazepam and its metabolites occurs predominantly through the urine.[7]
Experimental Protocols
Receptor Binding Assay
A common method to determine the binding affinity of norflunitrazepam to the GABAA receptor is a competitive radioligand binding assay. A detailed protocol is outlined below:
Objective: To determine the inhibitory constant (Ki) of norflunitrazepam for the benzodiazepine binding site on the GABAA receptor.
Materials:
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Rat or bovine brain cortex membranes (as a source of GABAA receptors)
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[³H]-Flunitrazepam (radioligand)
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Norflunitrazepam (test compound)
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Diazepam or another known benzodiazepine (for determining non-specific binding)
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Tris-HCl buffer (50 mM, pH 7.4)
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Scintillation cocktail
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Liquid scintillation counter
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Glass fiber filters
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Filtration apparatus
Procedure:
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Membrane Preparation: Homogenize brain cortex tissue in cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA. Resuspend the final pellet in the assay buffer.
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Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [³H]-flunitrazepam and varying concentrations of norflunitrazepam.
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Total Binding: In separate tubes, add only [³H]-flunitrazepam and the membrane preparation.
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Non-specific Binding: In another set of tubes, add [³H]-flunitrazepam, the membrane preparation, and a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate the specific binding sites.
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Incubation: Incubate all tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
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Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold buffer to remove any non-specifically bound ligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the norflunitrazepam concentration. Determine the IC₅₀ value (the concentration of norflunitrazepam that inhibits 50% of the specific binding of [³H]-flunitrazepam). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Desmethylflunitrazepam - Wikipedia [en.wikipedia.org]
- 2. Desmethylflunitrazepam [medbox.iiab.me]
- 3. tripsitter.com [tripsitter.com]
- 4. Nor-Flunitrazepam | CAS 2558-30-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Blackboard [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
